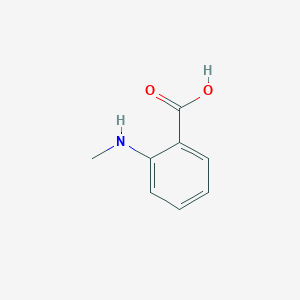

N-Methylanthranilate

Description

Properties

CAS No. |

119-68-6 |

|---|---|

Molecular Formula |

C8H8NO2- |

Molecular Weight |

150.15 g/mol |

IUPAC Name |

2-(methylamino)benzoate |

InChI |

InChI=1S/C8H9NO2/c1-9-7-5-3-2-4-6(7)8(10)11/h2-5,9H,1H3,(H,10,11)/p-1 |

InChI Key |

WVMBPWMAQDVZCM-UHFFFAOYSA-M |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)O |

melting_point |

178 - 179 °C |

Other CAS No. |

119-68-6 |

physical_description |

Solid |

Pictograms |

Irritant |

solubility |

0.2 mg/mL at 20 °C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Methylanthranilate (CAS 85-91-6) for Researchers and Drug Development Professionals

An Introduction to N-Methylanthranilate: A Molecule of Diverse Functionality

This compound (CAS 85-91-6), also known as methyl 2-(methylamino)benzoate, is an aromatic ester with a characteristic fruity, grape-like odor.[1] This compound and its derivatives are of significant interest across various scientific disciplines, from flavor and fragrance chemistry to pharmacology and materials science. It is a naturally occurring compound found in citrus fruits like mandarin and petitgrain oils.[2][3] Beyond its sensory properties, this compound exhibits a range of biological activities, including phototoxicity and potential analgesic effects, making it a subject of ongoing research for drug development professionals.[4][5] This technical guide provides a comprehensive overview of the core properties, experimental protocols, and key signaling pathways associated with this compound.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and interactions with biological systems.

General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 85-91-6 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | Pale yellow liquid with bluish fluorescence; may crystallize | [1] |

| Odor | Grape-like, musty-floral, sweet, orange-blossom-mandarin-peel-like | [1][2] |

| Melting Point | 17-19 °C | [4] |

| Boiling Point | 256 °C | [1] |

| Density | 1.126 - 1.132 g/cm³ at 25 °C | [4][6] |

| Refractive Index | 1.578 - 1.581 at 20 °C | [4] |

| Solubility | Miscible with ethanol, DMSO, diethyl ether; slightly soluble in water | [6][7] |

| logP (Octanol/Water Partition Coefficient) | 2.81 | [1] |

| Vapor Pressure | 0.0131 mmHg at 20 °C | [1] |

| Flash Point | 91 °C (195.8 °F) | [8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of this compound.

| Spectroscopic Technique | Key Features | Reference(s) |

| UV-Vis Spectroscopy | Absorbs between 290 and 700 nm, with a peak absorbance at 350 nm. | [1] |

| Infrared (IR) Spectroscopy | Spectral data is available for the characterization of functional groups. | [6] |

| ¹H NMR Spectroscopy | Spectral data is available for structural elucidation. | [6] |

| ¹³C NMR Spectroscopy | Spectral data is available for structural elucidation. | [6] |

| Mass Spectrometry (MS) | Key fragments and spectral data are available for identification and quantification. | [6] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for researchers working with this compound. The following sections provide methodologies for its synthesis, purification, and analysis.

Synthesis of this compound via Reductive Amination

This protocol describes a common method for the synthesis of this compound from anthranilic acid.

Materials:

-

Anthranilic acid

-

Methanol (B129727) (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium carbonate solution (5%)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Calcium chloride drying tube

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Suspend 7 g of anthranilic acid in 50 ml of dry methanol in a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube.[9]

-

Pass dry hydrogen chloride gas through the suspension until the solution becomes saturated and hot.[9]

-

Reflux the reaction mixture for one hour.[9]

-

Cool the solution to allow methyl anthranilate hydrochloride to crystallize.[9]

-

Dilute the mixture with 200 ml of water and neutralize with a 5% sodium carbonate solution until the solution is alkaline.[9]

-

Extract the oily this compound with diethyl ether.[9]

-

Wash the ether extract with a 5% sodium carbonate solution, followed by water.[9]

-

Dry the ether extract over anhydrous sodium sulfate.[9]

-

Evaporate the ether to a small volume using a rotary evaporator.[9]

-

Purify the crude product by vacuum distillation, collecting the fraction boiling at 135 °C (at 15 mmHg). The purified product should crystallize upon cooling.[9]

Purification of this compound

This protocol outlines a method for purifying crude or technical grade this compound.

Materials:

-

Crude this compound

-

Water

-

Emulsifying agent (e.g., Tween 80)

-

Beaker or flask

-

Stirring apparatus

-

Cooling bath

-

Filtration apparatus

Procedure:

-

Melt the crude this compound if it is in a solid state.

-

Prepare an aqueous solution containing a small proportion (0.1-2% by weight) of an emulsifying agent.[10]

-

Heat the aqueous solution to a temperature above the melting point of this compound (above 25 °C).[10]

-

Gradually add the melted this compound to the heated aqueous solution with agitation to form a dispersion.[10]

-

Cool the dispersion in a cooling bath to a temperature below the freezing point of this compound, causing it to separate as a solid phase.[10]

-

Separate the solidified this compound from the aqueous medium by filtration. The impurities tend to remain in the aqueous phase.[10]

Analytical Protocols

This protocol provides a general framework for the quantitative analysis of this compound in various samples.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

-

This compound standard

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in acetonitrile. From this stock, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: The sample preparation will vary depending on the matrix. For liquid samples, a simple dilution may be sufficient. For more complex matrices, a liquid-liquid or solid-phase extraction may be necessary to remove interfering substances.[6]

-

Chromatographic Conditions:

-

Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid).[6] The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Monitor at the UV absorbance maxima of this compound (e.g., around 254 nm and 330 nm).[6]

-

-

Data Analysis: Generate a calibration curve by plotting the peak area versus the concentration for each standard. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[6]

This protocol is suitable for the identification and quantification of this compound, particularly in complex mixtures.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for amine analysis (e.g., a mid-polarity column)

Reagents:

-

This compound standard

-

Appropriate solvent for sample and standard preparation (e.g., dichloromethane)

-

Internal standard (optional, for improved quantitation)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of calibration standards, and if using an internal standard, add it to each standard and sample at a constant concentration.

-

Sample Preparation: Sample preparation will depend on the matrix and may involve extraction (liquid-liquid or solid-phase) and concentration steps.

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: An example program could be: start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized for the specific column and application.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

-

-

Data Analysis: Identify this compound by its retention time and mass spectrum. For quantification, use the peak area of a characteristic ion and compare it to the calibration curve.[6]

Biological Activities and Signaling Pathways

This compound has been shown to possess distinct biological activities, which are of considerable interest to the drug development community.

Phototoxicity and Apoptosis

Upon exposure to UVA radiation, this compound can exhibit phototoxicity.[5] This process is initiated by the absorption of UVA light, leading to the generation of reactive oxygen species (ROS).[5] The resulting oxidative stress can cause cellular damage, including lysosomal destabilization and mitochondrial membrane depolarization.[5] This can trigger the intrinsic pathway of apoptosis, involving the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, ultimately leading to programmed cell death.

Proposed Analgesic Mechanism

This compound has been investigated for its potential antinociceptive (analgesic) properties. It is proposed that it may act as an agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a non-selective cation channel primarily expressed in nociceptive sensory neurons.[5] Activation of TRPA1 leads to an influx of cations, including calcium, which depolarizes the neuron and initiates a pain signal. However, prolonged activation or modulation of TRPA1 channels can lead to desensitization, resulting in an analgesic effect. The exact downstream signaling events following this compound-induced TRPA1 activation are still under investigation.

Safety and Toxicity

This compound is classified as an eye irritant. Its phototoxic potential is a key consideration in its use in consumer products, and its concentration is often restricted in leave-on applications. As a secondary amine, there is also a potential for nitrosamine (B1359907) formation in the presence of nitrosating agents.

Acute Toxicity:

-

Oral LD50 (rat): 3700 mg/kg

Applications

The unique properties of this compound have led to its use in a variety of applications:

-

Flavors and Fragrances: It is widely used to impart grape-like and floral scents in perfumes, soaps, and other cosmetic products, as well as for flavoring in some food products.[2][3]

-

Pharmaceuticals: It serves as a building block in the synthesis of various pharmaceutical compounds and has been investigated for its own potential therapeutic effects.[4]

-

Chemical Intermediate: It is used as a precursor in the synthesis of other organic compounds, such as dyes and agrochemicals.

Conclusion

This compound (CAS 85-91-6) is a multifaceted molecule with a well-established role in the flavor and fragrance industry and emerging potential in the pharmaceutical field. This guide has provided a comprehensive overview of its core properties, detailed experimental protocols for its handling and analysis, and an introduction to its key biological activities and associated signaling pathways. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's chemistry and biology is crucial for harnessing its potential while ensuring its safe and effective application. Further research into its mechanisms of action will undoubtedly unveil new opportunities for its use in novel therapeutic strategies.

References

- 1. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPA1 Antagonists for Pain Relief [mdpi.com]

- 3. Crosstalk between oxidative stress-induced apoptotic and autophagic signaling pathways in Zn(II) phthalocyanine photodynamic therapy of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photosensitized methyl paraben induces apoptosis via caspase dependent pathway under ambient UVB exposure in human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TRPA1, TRPV1, and Caffeine: Pain and Analgesia | MDPI [mdpi.com]

- 6. The TRPA1 channel mediates the analgesic action of dipyrone and pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 8. N-Cinnamoylanthranilates as human TRPA1 modulators: Structure-activity relationships and channel binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UVR-induced phototoxicity mechanism of methyl this compound in human keratinocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of N-Methylanthranilate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylanthranilate (Methyl 2-(methylamino)benzoate) is an aromatic ester with significant applications in the flavor, fragrance, and pharmaceutical industries.[1] It is a naturally occurring compound found in various citrus fruits, such as mandarin oranges, and is responsible for the characteristic grape-like aroma.[2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. Additionally, it delves into its metabolic and phototoxicity signaling pathways, offering valuable insights for professionals in drug development and chemical research.

Molecular Structure and Chemical Identity

This compound is a benzoate (B1203000) ester and a substituted aniline.[3] The molecular structure consists of a benzene (B151609) ring substituted with a methylamino group and a methyl ester group at ortho positions.

IUPAC Name: methyl 2-(methylamino)benzoate[3][4][5][6] Synonyms: Dimethyl anthranilate, Methyl methylaminobenzoate, N-Methylanthranilic acid methyl ester[2][3][7] CAS Number: 85-91-6[1][2][4][5] Molecular Formula: C₉H₁₁NO₂[1][3][4][5] SMILES: CNC1=CC=CC=C1C(=O)OC[1][3][5][6]

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 165.19 g/mol [1][3][4] |

| Appearance | Pale yellow liquid with a slight bluish fluorescence[3] |

| Melting Point | 17-19 °C[1] |

| Boiling Point | 255.00 °C[1] |

| Density | 1.126 g/cm³[1] |

| Refractive Index | 1.578 - 1.581 at 20 °C[1] |

| Solubility | Insoluble in water; soluble in alcohol[1] |

Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectral data for this compound based on characteristic chemical shifts and absorption bands for its functional groups.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.9 | Doublet of doublets | Aromatic H |

| ~7.4 | Triplet of doublets | Aromatic H |

| ~6.6 - 6.7 | Multiplet | Aromatic H |

| ~3.8 | Singlet | O-CH₃ |

| ~2.9 | Singlet | N-CH₃ |

| ~4.8 | Broad singlet | N-H |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (Ester) |

| ~150 | Aromatic C-N |

| ~134 | Aromatic C-H |

| ~131 | Aromatic C-H |

| ~116 | Aromatic C-H |

| ~114 | Aromatic C-CO |

| ~110 | Aromatic C-H |

| ~51 | O-CH₃ |

| ~29 | N-CH₃ |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Aliphatic |

| 1680 - 1710 | C=O Stretch | Ester |

| 1580 - 1620 | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | C-N Stretch | Aromatic Amine |

| 1000 - 1300 | C-O Stretch | Ester |

Experimental Protocols

Synthesis of this compound via Reductive Alkylation

This protocol details the synthesis of this compound from methyl anthranilate.

Materials and Reagents:

-

Methyl anthranilate

-

Formaldehyde (B43269) solution (37% aqueous)

-

5% Palladium on carbon (Pd/C) catalyst

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hydrogen gas

Equipment:

-

Pressure reactor (e.g., Parr hydrogenator)

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a pressure reactor, combine methyl anthranilate, ethyl acetate, and the 5% palladium on carbon catalyst.

-

Cool the mixture to approximately 5°C using an ice bath.

-

Slowly add the 37% aqueous formaldehyde solution to the cooled mixture while stirring.

-

Seal the reactor and purge with hydrogen gas to remove air.

-

Pressurize the reactor with hydrogen to 50 psig and maintain stirring at room temperature.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, vent the reactor and filter the mixture through a pad of celite to remove the catalyst.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and saturated NaCl solution.

-

Separate the organic layer and dry it over anhydrous Na₂SO₄.

-

Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.

-

Purify the resulting crude product by vacuum distillation to yield pure this compound.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the quantitative analysis of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC-MS Parameters:

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 240°C at a rate of 3°C/min.

-

Hold at 240°C for 5 minutes.

-

-

MS Detector:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Scan Range: m/z 40-400.

-

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the sample containing this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). For accurate quantification, add a known amount of an internal standard.

-

Injection: Inject a 1 µL aliquot of the prepared sample into the GC-MS system.

-

Data Analysis: Identify the this compound peak in the total ion chromatogram based on its retention time and mass spectrum. Confirm its identity by comparing the mass spectrum with a reference library (e.g., NIST). Quantify the compound by comparing its peak area to that of the internal standard or by using a calibration curve.

Biological Signaling and Metabolism

Metabolic Pathway in the Liver

In the liver, this compound is primarily metabolized through two main pathways: hydrolysis and N-demethylation, which are catalyzed by microsomal enzymes.

Caption: Metabolic workflow of this compound in the liver.

Phototoxicity Signaling Pathway

Exposure to UVA radiation can induce phototoxicity in human keratinocytes in the presence of this compound. This process involves the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Caption: Phototoxicity pathway of this compound.

References

- 1. N-METHYLANTHRANILIC ACID(119-68-6) 1H NMR spectrum [chemicalbook.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Methyl anthranilate(134-20-3) 1H NMR [m.chemicalbook.com]

- 4. hmdb.ca [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to N-Methylanthranilate (C9H11NO2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl N-methylanthranilate (C9H11NO2), a compound of significant interest across the fragrance, flavor, and pharmaceutical industries. This document delves into its chemical structure, physicochemical properties, synthesis, biological activities, and the experimental protocols utilized in its study.

Nomenclature and Chemical Structure

Methyl this compound is an ester of N-methylanthranilic acid.[1] Its systematic IUPAC name is methyl 2-(methylamino)benzoate.[1][2] The compound is identified by the CAS Registry Number 85-91-6.[2][3]

Table 1: Chemical Identifiers and Synonyms

| Identifier Type | Value | Source(s) |

| IUPAC Name | methyl 2-(methylamino)benzoate | [1][2][4] |

| Molecular Formula | C9H11NO2 | [1][2][3] |

| CAS Number | 85-91-6 | [1][2][3] |

| InChI Key | GVOWHGSUZUUUDR-UHFFFAOYSA-N | [1][4] |

| SMILES | CNC1=CC=CC=C1C(=O)OC | [1][4] |

| Synonyms | Dimethyl anthranilate, Methyl 2-(methylamino)benzoate, N-Methylanthranilic acid methyl ester, Methyl methanthranilate | [1][2][5] |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of Methyl this compound is essential for its application in research and development. It is a colorless to pale yellow liquid with a characteristic fruity, grape-like odor and a slight bluish fluorescence.[2]

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid with slight bluish fluorescence | [2] |

| Odor | Fruity, grape-like, with orange and mandarin peel notes | [2] |

| Melting Point | 17-19 °C | [2] |

| Boiling Point | 256 °C | [2][6] |

| Density | 1.128–1.134 g/cm³ at 20 °C | [7] |

| Water Solubility | 257 mg/L | [7] |

| Solubility | Soluble in ethanol, oils; slightly soluble in glycerol | [1][5] |

| logP | 2.1 | [8] |

| Refractive Index | 1.5780-1.5820 at 20°C | [4] |

| Flash Point | 91 °C (195 °F) | [7] |

Synthesis Pathways

This compound can be synthesized through several methods, most commonly via the methylation of methyl anthranilate or the esterification of N-methylanthranilic acid.[1] A prevalent industrial method is the reductive alkylation of methyl anthranilate with formaldehyde (B43269).[9][10][11]

Biological Activity and Signaling Pathways

Recent studies have highlighted the diverse biological activities of Methyl this compound, ranging from phototoxicity to potential analgesic effects.

Exposure to UVA radiation can induce phototoxicity in human keratinocytes in the presence of Methyl this compound.[2] This process involves the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[2][12] The absorption of UVA light by the compound leads to its photo-degradation and the formation of superoxide (B77818) anion radicals through a Type-I photodynamic reaction.[12] This oxidative stress destabilizes lysosomes, depolarizes the mitochondrial membrane, and leads to DNA fragmentation.[12]

In the liver, Methyl this compound is metabolized primarily through hydrolysis and N-demethylation, catalyzed by microsomal enzymes.[2][7] Hydrolysis of the ester group yields N-methylanthranilic acid, while N-demethylation results in methyl anthranilate.[13]

This compound has been identified as a pungent compound in citrus leaves and is being explored for its potential antinociceptive (analgesic) properties.[13][14][15] The proposed mechanism suggests an interaction with nociceptive pathways, possibly through the activation of TRP (Transient Receptor Potential) channels, similar to its structural relative, methyl salicylate.[12][14] Activation of these channels in trigeminal neurons can lead to a sensation of pungency and, with prolonged activation, may cause desensitization, resulting in an analgesic effect.[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis, identification, and quantification of this compound.

This protocol describes the synthesis of Methyl this compound from methyl anthranilate.[2]

-

Materials:

-

Methyl anthranilate

-

37% aqueous formaldehyde solution

-

5% Palladium on carbon (Pd/C) catalyst

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution

-

Hydrogen gas supply

-

Pressure reactor

-

-

Procedure:

-

In a pressure reactor, combine methyl anthranilate, ethyl acetate, and the 5% Pd/C catalyst.

-

Cool the mixture to 5°C.

-

Slowly add the 37% aqueous formaldehyde solution to the cooled mixture.

-

Pressurize the reactor with hydrogen gas to an initial pressure of 50 psig.

-

Stir the mixture continuously at room temperature until the uptake of hydrogen ceases (approximately 6 hours).

-

Once the reaction is complete, filter the mixture to remove the catalyst.

-

Wash the filtrate with a saturated sodium bicarbonate solution until neutral, followed by a wash with a saturated sodium chloride solution.

-

Separate the organic layer and dry it over an appropriate drying agent (e.g., anhydrous sodium sulfate).

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product, if necessary, by distillation.

-

This protocol outlines the quantification of Methyl this compound in various matrices.[2][16]

-

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column (e.g., 5% phenyl-methylpolysiloxane stationary phase).

-

-

Typical GC-MS Parameters:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

-

-

Procedure:

-

Sample Preparation: Dissolve the sample containing Methyl this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). An internal standard may be added for accurate quantification.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Data Analysis: Identify the Methyl this compound peak in the total ion chromatogram based on its retention time. Confirm identity by comparing its mass spectrum with a reference spectrum. Quantify using a calibration curve generated from standards.

-

This protocol is adapted for the quantification of Methyl this compound in complex matrices like honey or cosmetic creams.[17][18]

-

Instrumentation:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

-

HPLC Conditions:

-

Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v), often with 0.1% formic acid to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 218 nm.[17]

-

-

Procedure:

-

Standard Preparation: Prepare a stock solution of Methyl this compound in a suitable solvent like methanol (B129727) or acetonitrile. Create a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve.

-

Sample Preparation (General):

-

Accurately weigh the sample.

-

Perform an extraction (e.g., liquid-liquid or solid-phase extraction) to isolate the analyte from the matrix. For honey, a C18 SPE cartridge can be used for cleanup.[17] For creams, extraction with methanol followed by centrifugation is effective.[18]

-

Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

-

Filter the final sample through a 0.45 µm syringe filter before injection.

-

-

Data Analysis: Generate a calibration curve by plotting the peak area versus the concentration for each standard. Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

-

Applications in Research and Drug Development

This compound is a versatile molecule with established and emerging applications:

-

Fragrance and Flavors: It is widely used in perfumery and as a food-grade flavoring agent to impart grape-like notes.[6][16]

-

Phototoxicity Research: Due to its well-characterized phototoxic mechanism, it serves as a model compound for studying light-induced cellular damage and for assessing the safety of cosmetic ingredients.[12][18]

-

Analgesic Drug Development: The pungent and antinociceptive properties of this compound make it a lead compound in the search for new analgesics.[14][15] Its potential interaction with TRP channels presents a novel target for pain therapy research.[12]

-

Metabolism Studies: As a substrate for liver enzymes, it is used in studies of drug metabolism, particularly focusing on hydrolysis and demethylation reactions.[2][7]

-

Precursor for Bioactive Compounds: It is a precursor for various bioactive compounds, including anticancer acridone (B373769) alkaloids and other flavor agents.[19]

References

- 1. Methyl this compound | C9H11NO2 | CID 6826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. Methyl this compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Methyl anthranilate - Wikipedia [en.wikipedia.org]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. Showing Compound Methyl this compound (FDB012455) - FooDB [foodb.ca]

- 9. prepchem.com [prepchem.com]

- 10. US4633009A - Synthesis of methyl this compound - Google Patents [patents.google.com]

- 11. EP0190667B1 - Process for the preparation of methyl this compound - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Methyl-N-methylanthranilate, a pungent compound from Citrus reticulata Blanco leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

The Occurrence of N-Methylanthranilate in Citrus Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylanthranilate and its methylated derivative, methyl this compound, are significant contributors to the characteristic aroma profiles of various citrus species, particularly mandarin (Citrus reticulata). These volatile organic compounds are not only crucial for the fruit's flavor and fragrance but also have potential applications in various industries, including pharmaceuticals. This technical guide provides a comprehensive overview of the natural occurrence of this compound in citrus fruits, detailing its concentration in different species, the analytical methodologies for its quantification, and the biosynthetic pathways responsible for its production. The information is presented to support research, development, and quality control efforts related to this important natural compound.

Quantitative Occurrence of this compound Derivatives in Citrus

The concentration of methyl anthranilate and its N-methylated form varies significantly among different citrus species and even within different parts of the same fruit, such as the peel and leaves. Mandarin varieties are particularly rich in these compounds, which are key to their distinct aroma. The following table summarizes the quantitative data available in the literature.

| Citrus Species | Common Name | Plant Part | Compound | Concentration (%) |

| Citrus reticulata | Mandarin | Leaf (Petitgrain) | Methyl this compound | up to 89.93[1] |

| Citrus reticulata | Mandarin | Peel | Methyl this compound | 0.1 - 0.7[2] |

| Citrus nobilis | Mandarin | Peel | Methyl this compound | up to 0.6[3] |

| Citrus clementina | Clementine | Not Specified | Methyl this compound | 0.03[2] |

| Citrus sinensis | Sweet Orange | Peel | Methyl this compound | 0.009[2] |

| Citrus paradisi | Grapefruit | Peel | Methyl this compound | Present[2] |

| Citrus aurantium | Bitter Orange | Flower (Neroli) | Methyl this compound | Present[2] |

| Citrus junos | Yuzu | Not Specified | Methyl this compound | Present[2] |

| Citrus limon | Lemon | Not Specified | Methyl this compound | Present[2] |

Experimental Protocols for Analysis

The accurate quantification of this compound and its derivatives in citrus is predominantly achieved through chromatographic techniques, primarily Gas Chromatography coupled with Mass Spectrometry (GC-MS), often preceded by a sample preparation step like Headspace Solid-Phase Microextraction (HS-SPME).

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME-GC-MS is a sensitive and solvent-free technique ideal for the analysis of volatile and semi-volatile compounds from complex matrices like citrus peel and juice.[4]

Methodology:

-

Sample Preparation:

-

Weigh approximately 1.0 g of ground citrus peel or 5 mL of juice into a 20 mL headspace vial.[4]

-

Add a saturated NaCl solution to enhance the release of volatile compounds from the matrix.

-

An internal standard (e.g., 2-octanone) is added for accurate quantification.

-

-

HS-SPME Extraction:

-

Equilibrate the vial at a constant temperature (e.g., 100°C) for a set period (e.g., 5 minutes) with agitation.[4]

-

Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace above the sample for a defined extraction time (e.g., 15 minutes) at the same temperature.[4]

-

-

GC-MS Analysis:

-

Desorption: Thermally desorb the extracted analytes from the SPME fiber in the GC injector at a high temperature (e.g., 250°C) for a few minutes (e.g., 5 minutes).[4]

-

Gas Chromatograph (GC) System: Agilent 7890B or equivalent.[4]

-

Column: DB-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]

-

Oven Temperature Program: A typical program starts at 40°C for 3.5 minutes, ramps to 100°C at 10°C/min, then to 180°C at 7°C/min, and finally to 280°C at 25°C/min, holding for 7 minutes.[4]

-

Mass Spectrometer (MS) System: Agilent 7000D series or equivalent.[4]

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

-

Quantification:

-

Identification is achieved by comparing the mass spectrum of the analyte with reference spectra from libraries such as NIST and Wiley.

-

Quantification is performed by constructing a calibration curve using standard solutions of methyl this compound of known concentrations. The characteristic ions for methyl this compound in Selected Ion Monitoring (SIM) mode are m/z 151 (quantification ion), 120, and 119 (qualifier ions).[2]

-

Biosynthesis of this compound in Citrus

This compound is a secondary metabolite derived from the shikimate pathway, which is responsible for the synthesis of aromatic amino acids in plants. The biosynthesis begins with anthranilate, an intermediate in the tryptophan pathway.[2] The subsequent methylation steps are catalyzed by specific methyltransferase enzymes.

In citrus, the formation of methyl this compound involves a two-step methylation process. First, anthranilate is methylated to form this compound, which is then further methylated to yield methyl this compound. In sweet orange (Citrus sinensis), a salicylic (B10762653) acid methyltransferase (SAMT) has been identified that is capable of methylating anthranilate.[5][6] Furthermore, an anthranilate N-methyltransferase, which catalyzes the N-methylation of anthranilate, has been found in Citrus microcarpa.[7]

Caption: Biosynthesis of Methyl this compound in Citrus.

Experimental and Logical Workflow

The analysis of this compound in citrus and the understanding of its biosynthesis follow a structured workflow, from sample collection to data interpretation.

Caption: General workflow for this compound analysis.

Conclusion

The presence and concentration of this compound and its derivatives are key determinants of the aromatic quality of certain citrus fruits, especially mandarins. The methodologies outlined in this guide provide a robust framework for the accurate quantification of these compounds, which is essential for quality control, breeding programs, and the exploration of their potential applications. Further research into the specific regulatory mechanisms of the biosynthetic pathway could open new avenues for the metabolic engineering of citrus fruits with enhanced flavor profiles and for the biotechnological production of these valuable natural compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. phytochemia.com [phytochemia.com]

- 4. Frontiers | Comparison of the volatile organic compounds in Citrus reticulata ‘Chachi’ peel with different drying methods using E-nose, GC-IMS and HS-SPME-GC-MS [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of dimethyl anthranilate

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Anthranilate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl anthranilate, also known by its IUPAC name Methyl 2-(methylamino)benzoate, is an aromatic ester with the chemical formula C₉H₁₁NO₂.[1] It is a compound of significant interest across various scientific and industrial sectors, including the flavor, fragrance, and pharmaceutical industries.[2][3] Naturally occurring as a major constituent in petitgrain mandarin essential oil, it is recognized for its characteristic sweet, fruity, grape-like aroma with nuances of orange blossom and neroli.[4][5]

Chemically, it is the methyl ester of N-methylanthranilic acid.[6] Unlike its close relative, methyl anthranilate, dimethyl anthranilate does not form Schiff bases with aldehydes, which contributes to its greater stability and lack of discoloration in fragrance and flavor formulations.[7][8] This technical guide provides a comprehensive overview of the core physical and chemical properties of dimethyl anthranilate, detailed experimental protocols for their determination, and insights into its synthesis and potential biological interactions, tailored for a scientific audience.

Physical and Chemical Properties

The physical and chemical characteristics of dimethyl anthranilate are crucial for its application in various fields. These properties have been compiled from various sources and are summarized below.

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physical and chemical properties of dimethyl anthranilate for easy reference and comparison.

| Property | Value | Units | References |

| Molecular Identity | |||

| IUPAC Name | Methyl 2-(methylamino)benzoate | - | [1] |

| Synonyms | Methyl N-methylanthranilate, DMA | - | [9][10] |

| CAS Number | 85-91-6 | - | [1][9] |

| Molecular Formula | C₉H₁₁NO₂ | - | [1][4] |

| Molecular Weight | 165.19 | g/mol | [4][9] |

| Physical Properties | |||

| Appearance | Colorless to pale yellow or orange liquid | - | [1][4] |

| Odor | Fruity, grape-like, orange blossom, mandarin | - | [1][11] |

| Melting Point | 17 - 19.5 | °C | [1][9][12] |

| Boiling Point | 255 - 256 | °C (at 760 mmHg) | [1][4][7][9] |

| 130 - 131 | °C (at 13 mmHg) | [7] | |

| Density | 1.125 - 1.138 | g/mL (at 25 °C) | [1][4][9] |

| Refractive Index | 1.5770 - 1.5810 | n20/D | [1][4][7][9] |

| Flash Point | >110 (>230) | °C (°F) | [1][7] |

| Vapor Pressure | 0.007 - 0.0195 | mmHg (at 25 °C) | [4][7] |

| Solubility & Stability | |||

| Water Solubility | Slightly soluble | - | [1][10] |

| Solvent Solubility | Soluble in alcohol, fixed oils, ethanol, DMSO, diethyl ether | - | [7][13][14] |

| Stability | Stable under normal conditions. Can color over time. | - | [4] |

| Reactivity | Does not form Schiff bases with aldehydes. | - | [7][8] |

| Acid Value | ≤ 1.0 | mg KOH/g | [1][7] |

Chemical Reactivity and Stability

Dimethyl anthranilate is a relatively stable compound under recommended storage conditions, which include cool, dry environments in tightly sealed containers, protected from heat and light.[1][7] A key chemical feature that distinguishes it from methyl anthranilate is its resistance to forming Schiff bases with aldehydes.[7][8] This lack of reactivity with aldehydic compounds prevents the discoloration (browning) that is often observed with methyl anthranilate, making dimethyl anthranilate a more stable ingredient in complex fragrance and flavor formulations.[5] However, it can still color over time and may be unstable in highly acidic or basic products.[4]

Experimental Protocols

Accurate determination of the physicochemical properties of dimethyl anthranilate is essential for quality control and research. The following sections detail the standard methodologies for measuring its key properties.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically 0.5-1.0°C) indicates high purity, while impurities lead to a depressed and broadened melting range.[1][12]

-

Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[1][12]

-

Procedure :

-

Ensure the dimethyl anthranilate sample is solidified and finely powdered.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[13]

-

Place the capillary tube into the heating block of the melting point apparatus.[1]

-

Heat the sample rapidly to determine an approximate melting point. Allow the apparatus to cool.

-

Perform a second, careful determination by heating slowly, at a rate of approximately 1-2°C per minute, near the expected melting point.[12]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[1][14] The melting range is T1-T2.

-

Boiling Point Determination (Micro Scale Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[15]

-

Apparatus : Thiele tube or melting point apparatus, small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating source (oil bath or heating block).[5][16]

-

Procedure :

-

Add a few milliliters of liquid dimethyl anthranilate to the fusion tube.[5]

-

Place a capillary tube, with its open end down, into the liquid.[16]

-

Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heat the apparatus gently. A stream of bubbles will emerge from the capillary tube as the air inside expands and then as the liquid boils.[15][17]

-

Continue heating until a rapid and continuous stream of bubbles is observed.[17]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[17]

-

Density Measurement (Pycnometer Method)

A pycnometer is a flask with a precisely known volume used for accurate density measurements of liquids.[18][19]

-

Apparatus : Pycnometer, analytical balance, thermostatic bath.[2][18]

-

Procedure :

-

Thoroughly clean and dry the pycnometer and weigh it empty on an analytical balance (M1).[18][19]

-

Fill the pycnometer with distilled water of a known temperature and density. Ensure the capillary in the stopper is also filled and no air bubbles are present.[18]

-

Place the filled pycnometer in a thermostatic bath at the calibration temperature (e.g., 25°C) to allow for thermal equilibrium.[18]

-

Dry the exterior completely and weigh the water-filled pycnometer (M2).

-

Repeat the procedure with dimethyl anthranilate, weighing the pycnometer filled with the sample (M3).

-

The density (ρ) is calculated using the formula: ρ_sample = [(M3 - M1) / (M2 - M1)] * ρ_water

-

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through the substance and is a valuable physical constant for identification and purity assessment.[4][20]

-

Apparatus : Abbe refractometer, constant temperature water bath, light source (e.g., sodium D line), disposable pipette.[4][21]

-

Procedure :

-

Ensure the refractometer prisms are clean and dry.[20]

-

Calibrate the instrument using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20°C).[20]

-

Using a pipette, place a few drops of dimethyl anthranilate onto the surface of the measuring prism.[9]

-

Close the prisms gently. The liquid should form a thin, uniform film.

-

Allow the sample to reach thermal equilibrium with the prisms, which are maintained at a constant temperature (e.g., 20°C) by the water bath.[20]

-

Look through the eyepiece and adjust the measurement knob until the boundary line (the interface between the light and dark regions) is centered on the crosshairs.[22]

-

Adjust the color compensation knob to eliminate any color fringe at the boundary, making the line sharp and clear.[22]

-

Read the refractive index value from the instrument's scale.

-

Spectroscopic Analysis Protocols

-

FT-IR Spectroscopy : To obtain an infrared spectrum of liquid dimethyl anthranilate, the neat liquid method is used. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[3][23] The plates are then placed in the spectrometer's sample holder. A background spectrum of the empty plates is recorded first and subtracted from the sample spectrum.[7]

-

NMR Spectroscopy : For ¹H and ¹³C NMR analysis, a sample of dimethyl anthranilate (typically 5-20 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[21] The choice of solvent is critical to avoid overlapping signals. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added. The tube is placed in the NMR spectrometer to acquire the spectra.

-

GC-MS (Gas Chromatography-Mass Spectrometry) : For purity analysis and structural confirmation, a dilute solution of dimethyl anthranilate is prepared in a volatile organic solvent (e.g., acetone (B3395972) or dichloromethane). This solution is injected into the GC-MS system. The gas chromatograph separates the components of the sample, which are then ionized and analyzed by the mass spectrometer to produce a mass spectrum for each component.[24]

Synthesis and Mechanistic Pathways

Understanding the synthesis and potential biological interactions of dimethyl anthranilate is vital for its application in drug development and other research fields.

Synthesis of Dimethyl Anthranilate

Dimethyl anthranilate can be synthesized through several routes. The two most common laboratory and industrial methods are the esterification of N-methylanthranilic acid and the methylation of methyl anthranilate.[25]

-

Esterification of N-methylanthranilic Acid : This is a classic Fischer-Speier esterification. N-methylanthranilic acid is reacted with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The mixture is heated under reflux to drive the reaction towards the formation of the methyl ester product.[26]

-

Methylation of Methyl Anthranilate : This method involves the N-methylation of methyl anthranilate. Reagents like dimethyl sulfate (B86663) can be used for this purpose.[27] An alternative and often preferred method is reductive alkylation, where methyl anthranilate is reacted with formaldehyde (B43269) to form an intermediate Schiff base, which is then reduced in situ using a hydrogenation catalyst (e.g., Palladium on carbon) and hydrogen gas to yield dimethyl anthranilate.[28]

Caption: Common synthetic routes to Dimethyl Anthranilate.

Experimental Workflow for Characterization

A logical workflow is followed to confirm the identity and purity of a synthesized or commercial sample of dimethyl anthranilate.

Caption: Standard experimental workflow for chemical characterization.

Potential Biological Signaling

While dimethyl anthranilate is primarily used for its aromatic properties, related compounds have shown biological activity, suggesting potential avenues for research. For instance, studies on methyl anthranilate indicate it can modulate melanogenesis by suppressing cAMP production, which in turn downregulates key enzymes like tyrosinase.[8] Furthermore, dimethyl anthranilate has been investigated for potential antinociceptive (pain relief) effects, possibly through interaction with TRP (Transient Receptor Potential) channels, similar to other sensory compounds.[29] It is also known to be phototoxic in human skin cells upon exposure to UVA radiation, a mechanism involving the generation of reactive oxygen species (ROS).[29] This highlights the importance of understanding its interaction with biological pathways for drug development and safety assessment.

Applications in Research and Drug Development

Dimethyl anthranilate's applications extend beyond flavors and fragrances.

-

Pharmaceutical Intermediate : It serves as a valuable building block in organic synthesis. For example, it is used as an intermediate in the production of the tricyclic antidepressant Dibenzepin.[16][30]

-

Research Chemical : Its potential to interact with biological pathways, such as those involved in pain sensation, makes it a compound of interest for research into new analgesics.[1][25]

-

Agrochemicals : Like the related methyl anthranilate, it has applications as an effective bird repellent, protecting crops from damage.[16][31]

-

Analytical Standards : In food science, it can be used as an analytical marker to differentiate between certain types of citrus products.[23]

Safety and Handling

According to Safety Data Sheets (SDS), dimethyl anthranilate may be harmful if swallowed and can cause skin and serious eye irritation.[32][26][29] It is a combustible liquid.[33] Proper handling procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses and gloves.[32] It should be stored in a cool, dry, well-ventilated area away from heat and strong oxidizing agents.[1][34]

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. ised-isde.canada.ca [ised-isde.canada.ca]

- 3. researchgate.net [researchgate.net]

- 4. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. quora.com [quora.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Methylanthranilate, a Food Fragrance Attenuates Skin Pigmentation through Downregulation of Melanogenic Enzymes by cAMP Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. engineerfix.com [engineerfix.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. byjus.com [byjus.com]

- 14. pennwest.edu [pennwest.edu]

- 15. chemconnections.org [chemconnections.org]

- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. scientificlabs.co.uk [scientificlabs.co.uk]

- 19. fpharm.uniba.sk [fpharm.uniba.sk]

- 20. hinotek.com [hinotek.com]

- 21. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 22. m.youtube.com [m.youtube.com]

- 23. orgchemboulder.com [orgchemboulder.com]

- 24. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]

- 25. innospk.com [innospk.com]

- 26. benchchem.com [benchchem.com]

- 27. GB2236318A - Process for preparing pure N-methyl-anthranilic acid methylester - Google Patents [patents.google.com]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

- 30. Buy Dimethyl Anthranilate | CAS 85-91-6 [punagri.com]

- 31. memphis.edu [memphis.edu]

- 32. etamu.edu [etamu.edu]

- 33. drawellanalytical.com [drawellanalytical.com]

- 34. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

N-Methylanthranilate: A Technical Safety and Toxicity Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and toxicity profile of N-Methylanthranilate (CAS No. 85-91-6), a fragrance and flavoring ingredient. The information is compiled from various scientific and regulatory sources to support risk assessment and safe handling practices.

Core Safety Data

The toxicological profile of this compound has been evaluated by several organizations, including the Research Institute for Fragrance Materials (RIFM) and the Scientific Committee on Consumer Safety (SCCS). The primary concerns identified are phototoxicity and the potential for nitrosamine (B1359907) formation.

Acute Toxicity

This compound exhibits low acute toxicity via oral and dermal routes.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 3.7 g/kg bw (3.0 - 4.5 g/kg bw) | [1] |

| LD50 | Rat (female) | Oral | > 2,000 mg/kg | |

| LD50 | Rabbit | Dermal | > 5 g/kg | [1] |

| LD50 | Rat (m/f) | Dermal | > 2,000 mg/kg |

Irritation and Sensitization

The substance is not considered a significant skin irritant or sensitizer.[1]

| Endpoint | Species | Result | Reference |

| Skin Irritation | Human, Mouse | Non-irritating | [1] |

| Skin Irritation | Rat | No skin irritation - 24 h | |

| Skin Sensitization | Guinea Pig | Not sensitizing | [1] |

| Mucous Membrane Irritation | - | Causes serious eye irritation[2][3] |

Phototoxicity

A key toxicological concern for this compound is its phototoxic potential, meaning it can cause skin reactions upon exposure to UV light.[4][5][6][7][8]

| Endpoint | Species | Concentration | Result | Reference |

| Phototoxicity | Human | 1% | Phototoxic effects observed in 14/35 volunteers | |

| Phototoxicity | Human | 0.1%, 0.3%, 0.5% | No phototoxic effects observed in 29 volunteers | [5][7] |

| Phototoxicity | Human | 5.0% | 14/18 phototoxic reactions observed | [5][7] |

| Phototoxicity (in vitro) | Human skin model | > 5% | Phototoxic | [5][7] |

| Photoallergenicity | Human | 100% | Not photoallergenic | [1] |

Genotoxicity and Carcinogenicity

Existing data suggests that this compound is not genotoxic.[4] However, there is a lack of comprehensive data on its carcinogenicity.[1] A significant consideration is its potential to form nitrosamines, which are known carcinogens, as it is a secondary amine.[6][8]

| Endpoint | Test System | Result | Reference |

| Genotoxicity (Ames Test) | S. typhimurium | Did not induce a dose-related increase in revertant colonies[1] | |

| Genotoxicity (UDS Assay) | Rat hepatocytes | Did not induce unscheduled DNA synthesis[1] | |

| Carcinogenicity | - | No data available[1] | |

| Potential for Nitrosamine Formation | Chemical Structure | Potential due to secondary amine structure[6][7][8] |

Reproductive and Developmental Toxicity

There is currently no adequate data available on the reproductive or developmental toxicity of this compound.[1]

Experimental Protocols

Acute Oral LD50 Study in Rats

-

Methodology : A study cited by the SCCS involved dosing rats (n=10/dose) with this compound at concentrations of 2.50, 3.18, and 4.0 g/kg bw. Mortality was observed. In a range-finding study, female rats (n=4/dose) were administered oral doses ranging from 1 to 11.3 g/kg bw, and animals were observed for 7 days.[1] Another study followed OECD Test Guideline 423.

Acute Dermal LD50 Study in Rabbits

-

Methodology : As reported by RIFM, this compound was applied dermally to rabbits (n=4) at a dose of >5 g/kg. The animals were observed for mortality.[1] A study in rats followed OECD Test Guideline 402.

Skin Sensitization in Guinea Pigs (Modified Maximization Test)

-

Methodology : In one study, guinea pigs were injected intradermally with a 0.1% solution of this compound in isotonic saline. In another modified maximization test, a 5% solution was co-administered with Freund's Complete Adjuvant (FCA), followed by dermal application of a 25% solution in petrolatum.[1]

Phototoxicity Study in Humans

-

Methodology : In a human study, 0.1% to 1% this compound in a diethyl phthalate:ethanol solution was applied to the skin of volunteers. The application sites were then exposed to UVA and UVB radiation. Responses were evaluated at various time points after irradiation.[1]

In Vitro Phototoxicity Assay (3T3 Neutral Red Uptake)

-

Methodology : This assay evaluates the phototoxic potential by measuring the reduction in neutral red uptake in Balb/c 3T3 mouse fibroblast cultures exposed to the test substance and UVA radiation.

Diagrams

Safety Assessment Workflow

Caption: A generalized workflow for chemical safety assessment.

Metabolic Pathway of this compound

Caption: Metabolic pathways of this compound in the liver.[8]

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. This compound | C8H8NO2- | CID 6942392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. directpcw.com [directpcw.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. perfumersworld.com [perfumersworld.com]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 8. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of N-Methylanthranilate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylanthranilate (Methyl 2-(methylamino)benzoate), a naturally occurring aromatic ester found in citrus fruits like mandarin oranges, is a compound of significant scientific interest.[1] While widely utilized in the flavor and fragrance industry for its characteristic grape-like aroma, this compound exhibits a diverse range of biological activities.[2] This technical guide provides an in-depth overview of the core biological functions of this compound, focusing on its phototoxicity, antinociceptive properties, and its role as a quorum sensing inhibitor. This document is intended to be a comprehensive resource, detailing the underlying mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols to aid in future research and development.

Phototoxicity

One of the most well-documented biological activities of this compound is its phototoxicity upon exposure to ultraviolet A (UVA) radiation. This property is a critical consideration in its use in cosmetic and dermatological formulations.

Mechanism of Action

When exposed to UVA light, this compound becomes photo-activated, leading to its degradation and the subsequent generation of intracellular reactive oxygen species (ROS), primarily superoxide (B77818) anion radicals. This process is believed to occur via a Type-I photodynamic reaction. The resulting oxidative stress triggers a cascade of cellular damage, including the destabilization of lysosomes and depolarization of the mitochondrial membrane, ultimately leading to apoptosis (programmed cell death) in human keratinocytes.[3]

Signaling Pathway

Caption: this compound-induced phototoxicity signaling pathway.

Quantitative Data

The phototoxic potential of this compound has been quantified in various studies, primarily using the 3T3 Neutral Red Uptake (NRU) phototoxicity assay.

| Assay | Endpoint | Concentration/Dose | Result |

| 3T3 Neutral Red Uptake (NRU) Assay | Phototoxicity | 0.05% | Phototoxic at the lowest dilution tested.[4] |

| Human Phototoxicity Study | No Observed Adverse Effect Level (NOAEL) | 0.5% with 16 J/cm² UVA and 0.75 MED UVB | No phototoxic effects observed at this concentration and UV exposure.[4] |

| Human Phototoxicity Study | Phototoxic Response | 1.0% | At 1, 24, 48, and 144 hours post-irradiation, 54%, 46%, 40%, and 26% of subjects showed a reaction.[5] |

Experimental Protocol: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay

This protocol is adapted from the OECD Guideline 432 and is a standardized in vitro method to assess photocytotoxicity.

1. Cell Culture and Seeding:

-

Culture Balb/c 3T3 fibroblasts in appropriate culture medium.

-

Seed the cells into two 96-well microplates at a density that prevents confluence by the end of the experiment and incubate for 24 hours.

2. Treatment:

-

Prepare a series of concentrations of this compound in a suitable solvent.

-

Replace the culture medium in both plates with the this compound solutions. Include solvent controls.

3. UVA Exposure:

-

Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²).

-

Keep the second plate in the dark at room temperature for the same duration as the irradiation period.

4. Incubation:

-

Remove the treatment solutions from both plates, wash the cells with phosphate-buffered saline (PBS), and add fresh culture medium.

-

Incubate both plates for 24 hours.

5. Neutral Red Staining:

-

Add Neutral Red solution to each well and incubate to allow for the uptake of the dye by viable cells.

6. Dye Extraction and Measurement:

-

Wash the cells and then add a dye extraction solution.

-

Measure the absorbance of the extracted dye using a spectrophotometer at the appropriate wavelength.

7. Data Analysis:

-

Calculate the IC50 values (the concentration that reduces cell viability by 50%) for both the irradiated and non-irradiated plates.

-

Determine the Photo-Irritation-Factor (PIF) by comparing the two IC50 values. A PIF greater than 5 is typically considered indicative of phototoxic potential.[6]

Antinociceptive Activity

This compound has demonstrated significant antinociceptive (pain-relieving) effects in preclinical models, suggesting its potential as a novel analgesic agent.[7]

Mechanism of Action

Studies in mice have shown that orally administered this compound reduces sensitivity to both chemical and thermal pain stimuli.[3][8] Its mechanism of action is complex and appears to involve the modulation of several neurotransmitter systems. Research suggests the involvement of adrenergic, nitrergic, and serotoninergic pathways in its antinociceptive effect.[3] Notably, the cholinergic and cannabinoid systems do not seem to be involved.[3] The pungent nature of this compound and its effectiveness in the capsaicin-induced licking response model suggest a possible interaction with transient receptor potential (TRP) channels, such as TRPV1, although this is yet to be directly confirmed.[9][10]

Signaling Pathways

Caption: Proposed antinociceptive signaling pathways of this compound.

Quantitative Data

The antinociceptive efficacy of this compound has been evaluated in various animal models of pain.

| Animal Model | Test | Effective Dose (Oral) | Result |

| Mice | Formalin-induced licking response | 1 and 3 mg/kg | Significant reduction in nociceptive behavior.[3] |

| Mice | Capsaicin-induced licking response | 1 and 3 mg/kg | Significant reduction in nociceptive behavior.[3] |

| Mice | Glutamate-induced licking response | 1 and 3 mg/kg | Significant reduction in nociceptive behavior.[3] |

| Mice | Tail flick test | 1 and 3 mg/kg | Dose-dependent spinal antinociceptive effect.[3] |

| Mice | Hot plate test | 1 and 3 mg/kg | Significant increase in pain threshold.[3] |

Experimental Protocol: Hot Plate Test in Mice

This protocol is a standard method for assessing central antinociceptive activity.

1. Animals:

-

Use adult male mice, acclimatized to the laboratory conditions.

2. Apparatus:

-

A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

3. Procedure:

-

Administer this compound orally at the desired doses (e.g., 1 and 3 mg/kg). A control group should receive the vehicle.

-

At a predetermined time after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse individually on the hot plate.

-

Record the latency to the first sign of nociception, such as licking of the hind paws or jumping.

-

To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established.

4. Data Analysis:

-

Compare the mean reaction times of the this compound-treated groups with the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). An increase in reaction time indicates an antinociceptive effect.

Quorum Sensing Inhibition

This compound has been identified as a novel inhibitor of quorum sensing (QS), the cell-to-cell communication system in bacteria, particularly in the opportunistic pathogen Pseudomonas aeruginosa.[11]

Mechanism of Action

In P. aeruginosa, this compound has been shown to attenuate the production of QS-related virulence factors and inhibit biofilm formation. Metabolomic studies suggest that its inhibitory action on QS may be exerted by disrupting the biosynthesis of the Pseudomonas quinolone signal (PQS), a key autoinducer in one of the P. aeruginosa QS systems. Molecular docking studies support the hypothesis that this compound may interfere with PqsA, the enzyme that catalyzes the first step in the PQS biosynthesis pathway by activating anthranilate.[12]

Signaling Pathway

Caption: Inhibition of the PQS quorum sensing pathway by this compound.

Quantitative Data

While specific IC50 or EC50 values for the quorum sensing inhibitory activity of this compound are not yet widely reported, its efficacy has been demonstrated through the reduction of various virulence factors.

| Organism | Activity Assessed | Result |

| Pseudomonas aeruginosa | Quorum sensing related virulence factors | Effective attenuation of production. |

| Pseudomonas aeruginosa | Biofilm formation | Effective attenuation. |

| Pseudomonas aeruginosa | Gene expression of QS-related genes | Suppression of a dozen QS-related genes. |

| Pseudomonas aeruginosa | Metabolome | Significant alteration of 108 metabolites, indicating reduced efficiency of the TCA cycle and antioxidant systems, and disturbed amino acid and nucleotide metabolism. |

Experimental Protocol: Quorum Sensing Inhibition Assay (Violacein Production in Chromobacterium violaceum)

This is a common and straightforward method to screen for QS inhibitors. While the primary research on this compound focuses on P. aeruginosa, this protocol provides a general approach for assessing anti-QS activity.

1. Bacterial Strains:

-

Chromobacterium violaceum (a wild-type strain that produces the purple pigment violacein (B1683560), which is under QS control) and a mutant strain (e.g., CV026) that does not produce its own acyl-homoserine lactone (AHL) signal but will produce violacein in the presence of an exogenous AHL.

2. Assay Procedure:

-

Grow the C. violaceum mutant strain in Luria-Bertani (LB) broth overnight.

-

Prepare LB agar (B569324) plates.

-

In a sterile tube, mix a small volume of the overnight culture of the C. violaceum mutant with molten LB agar.

-

Pour the inoculated agar into the petri dishes and allow it to solidify.

-

Once solidified, place sterile paper discs onto the agar surface.

-

Pipette a solution of this compound at various concentrations onto the discs. A positive control (a known QS inhibitor) and a negative control (solvent) should be included.

-

Add a known amount of the appropriate AHL to the agar to induce violacein production.

3. Incubation and Observation:

-

Incubate the plates at an appropriate temperature (e.g., 30 °C) for 24-48 hours.

-

Observe the plates for zones of pigment inhibition around the paper discs. A clear or white halo around a disc indicates that the test compound has inhibited QS-mediated violacein production.

4. Quantification (Optional):

-

To quantify the inhibition, the assay can be performed in a liquid culture format in a 96-well plate.

-

Violacein can be extracted from the bacterial cells and quantified spectrophotometrically.

Conclusion

This compound is a molecule with a compelling and diverse biological profile. Its well-characterized phototoxicity underscores the importance of careful formulation in consumer products. The significant antinociceptive effects demonstrated in preclinical studies open promising avenues for the development of new analgesics with a potentially novel mechanism of action. Furthermore, its ability to inhibit quorum sensing in a clinically relevant pathogen highlights its potential as a lead compound for the development of anti-virulence therapies. This technical guide provides a foundational resource for researchers and drug development professionals to further explore and harness the multifaceted biological activities of this compound.

References

- 1. TRPA1 antagonists as potential analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Qualitative and Quantitative Determination of Quorum Sensing Inhibition In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 3. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Qualitative and quantitative determination of quorum sensing inhibition in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TRPA1 antagonist ion channel case study [metrionbiosciences.com]

- 7. mdpi.com [mdpi.com]

- 8. pnas.org [pnas.org]

- 9. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolomic insights into the inhibition mechanism of methyl this compound: A novel quorum sensing inhibitor and antibiofilm agent against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

The Core Mechanism of N-Methylanthranilate Phototoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylanthranilate (MNA), also known as methyl this compound (MNM) or dimethyl anthranilate (DMA), is a fragrance ingredient utilized in a variety of consumer products.[1][2] However, its application, particularly in leave-on products, is significantly limited due to its phototoxic potential.[1][3][4] Upon exposure to Ultraviolet A (UVA) radiation, MNA can induce cellular damage, a critical consideration for product safety and formulation in the cosmetic and pharmaceutical industries.[1][2][5] This technical guide provides a comprehensive overview of the core mechanisms underlying MNA phototoxicity, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Phototoxicity Mechanism

The phototoxicity of this compound is initiated by its absorption of UVA radiation.[1][5] This event triggers a Type-I photodynamic reaction, leading to the generation of excessive intracellular reactive oxygen species (ROS), primarily superoxide (B77818) anion radicals.[1][2] This surge in ROS induces a state of oxidative stress within cells, which is the primary driver of the subsequent cellular damage.[1][5]

The cascade of events following ROS generation includes:

-

Lysosomal Destabilization: The integrity of lysosomes is compromised, leading to the release of hydrolytic enzymes into the cytoplasm.[2]

-

Mitochondrial Membrane Depolarization: The potential across the mitochondrial membrane collapses, disrupting cellular energy production and initiating apoptotic pathways.[2]

-

DNA Damage: Photo-activated MNA leads to DNA fragmentation and double-strand breaks.[2]

-

Apoptosis: The culmination of cellular damage triggers programmed cell death, or apoptosis.[2][5]

This phototoxic cascade has been primarily studied in human keratinocyte cell lines, such as HaCaT.[2]

Quantitative Data Summary

The phototoxic potential of this compound has been assessed in various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Phototoxicity Data for this compound

| Assay Type | Cell Line | MNA Concentration | UV Exposure | Key Finding | Reference |

| Neutral Red Uptake (NRU) & MTT | HaCaT (Human Keratinocytes) | 0.0001% - 0.0025% | 5.4 J/cm² UVA / 1h Sunlight | Significant, dose-dependent reduction in cell viability.[2][6] | [2] |

| 3T3 Neutral Red Uptake (NRU) | Balb/c 3T3 (Mouse Fibroblasts) | ≥ 0.05% | 5 J/cm² UVA | Considered phototoxic at the lowest dilution tested.[1][4][7] | [1][4] |

| 3T3 Neutral Red Uptake (NRU) | 3T3 Fibroblasts | 0.1% | Not Specified | Indicated as non-phototoxic under the specific experimental conditions.[4][6] | [4] |

| Human Skin Model (Skin²) | Not Applicable | > 5% | Not Specified | Phototoxic at concentrations above 5%.[3][6] | [3] |

| Yeast Toxicity Assay | Saccharomyces cerevisiae | 0.05% | Not Specified | Phototoxic.[4][8] | [4] |

Table 2: In Vivo Human Phototoxicity Data for this compound